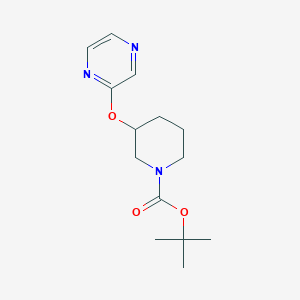

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H21N3O3 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

tert-butyl 3-pyrazin-2-yloxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(10-17)19-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3 |

InChI Key |

QZKMRQRVSATFCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of This compound typically involves the nucleophilic substitution of a halogenated or activated pyrazine derivative with a hydroxymethyl piperidine derivative protected with a tert-butyl carbamate group. The key synthetic steps include:

- Synthesis of the pyrazin-2-yloxy intermediate via nucleophilic substitution.

- Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc) to prevent side reactions.

- Coupling reaction between the pyrazin-2-yloxy moiety and the piperidine derivative under basic conditions.

Detailed Synthetic Procedure (Based on Literature Data)

- The reaction is typically monitored by Thin Layer Chromatography (TLC) to ensure completion.

- The solvent is removed under reduced pressure post-reaction, and the product is purified by filtration and washing with water.

- The reaction environment is maintained anhydrous to prevent hydrolysis of sensitive intermediates.

Alternative Synthetic Routes

- Oxidation of key intermediates (such as intermediate 13 to 38 in patent literature) followed by further functional group transformations can lead to analogs of the target compound, as described in patent EP 3995495 A1.

- Modifications on the pyrazine ring or piperidine substituents can be introduced via selective substitution reactions, expanding the chemical diversity of this scaffold.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Dry Dimethylformamide (DMF) | Polar aprotic solvent favorable for SN2 reactions |

| Base | Potassium carbonate (K2CO3) | Mild base to deprotonate hydroxyl group |

| Temperature | 60–80 °C | Elevated temperature to promote nucleophilic substitution |

| Reaction Time | 2 hours | Sufficient for complete conversion |

| Monitoring | Thin Layer Chromatography (TLC) | Ensures reaction progress and purity |

| Purification | Filtration, washing with water | Removes inorganic salts and impurities |

| Yield | 80-85% | High yield indicating efficient synthesis |

Comparative Table of Related Compounds and Synthesis

| Compound Name | Structural Variation | Preparation Notes | Biological Relevance |

|---|---|---|---|

| tert-Butyl 4-((5-bromopyrazin-2-yloxy)methyl)piperidine-1-carboxylate | Bromine substitution on pyrazine ring | Prepared via nucleophilic substitution with bromopyrazine derivative | Intermediate for further derivatization |

| tert-Butyl 4-((5-(3-(methylsulfonyl)phenyl)pyrazin-2-yloxy)methyl)piperidine-1-carboxylate | Methylsulfonyl phenyl substitution | Sulfonylation post nucleophilic substitution | Pharmacologically active analog |

| This compound | Target compound | Prepared via nucleophilic substitution of pyrazin-2-yloxy moiety | Potential immune modulator |

Chemical Reactions Analysis

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazin-2-yloxy moiety can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring provides structural stability and enhances the compound’s ability to interact with its targets .

Comparison with Similar Compounds

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

- Structure: Pyrrolidine core (5-membered ring) with a pyrazin-2-ylamino substituent.

- Molecular Weight : 264.32 g/mol (C₁₃H₂₀N₄O₂).

- Key Differences: Smaller pyrrolidine ring introduces higher ring strain compared to piperidine. Amino (-NH-) linker vs. ether (-O-) linker in the target compound, altering hydrogen-bonding capacity and solubility .

tert-Butyl 3-((pyrazin-2-ylamino)methyl)piperidine-1-carboxylate

- Structure: Piperidine core with a pyrazin-2-ylamino group attached via a methylene bridge.

- Molecular Weight : 292.38 g/mol (C₁₅H₂₄N₄O₂).

- Key Differences :

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- Structure : Tetrazole substituent instead of pyrazine.

- Biological Activity : Exhibits antidiabetic activity (IC₅₀ = 7.12 μM).

- Key Differences :

Physical and Chemical Properties

Biological Activity

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a pyrazine moiety, which is known for its diverse pharmacological properties. The structural configuration of this compound suggests potential interactions with various biological targets, particularly in the context of immune modulation and anti-inflammatory activity.

- Molecular Formula: C₁₅H₃₁N₃O₃

- Molecular Weight: Approximately 307.39 g/mol

- Structure: The compound consists of a tert-butyl ester group attached to a piperidine ring substituted with a pyrazin-2-yloxy group.

The mechanism of action of this compound involves its interaction with specific receptors in the immune system, particularly Toll-like receptors (TLRs). TLRs play a critical role in the innate immune response, and modulation of these receptors can lead to significant therapeutic effects in inflammatory diseases and infections. Preliminary studies suggest that this compound may act as a modulator of TLR pathways, enhancing or inhibiting their activity depending on the context.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit significant anti-inflammatory effects. These effects are likely mediated through the modulation of TLR signaling pathways, which are crucial in regulating immune responses. Compounds targeting TLRs have been explored for their potential in treating various autoimmune diseases and inflammatory conditions.

Pharmacological Studies

Several studies have investigated the pharmacological profile of related compounds, suggesting that they possess notable activity against various biological targets. For instance, compounds featuring similar structural motifs have shown promise in preclinical models for conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Studies

-

Study on TLR Modulation:

A study conducted on a related compound demonstrated its ability to modulate TLR4 signaling, leading to reduced production of pro-inflammatory cytokines in vitro. This suggests that this compound may similarly influence TLR-mediated pathways, potentially offering therapeutic benefits in inflammatory diseases. -

Preclinical Evaluation:

In a preclinical evaluation involving animal models, compounds structurally related to this compound exhibited significant reductions in markers of inflammation and improved clinical scores in models of arthritis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Features | Biological Activity |

|---|---|---|

| 4-(3-Methyl-pyrazin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | Similar piperidine core with different substitution | Potentially different receptor interactions due to position of substitution |

| N-[1-(3-Methyl-pyrazin-2-yloxy)-piperidin-4-yl]acetamide | Contains an acetamide group instead of a carboxylic acid | Different pharmacological profile due to amide functionality |

| 5-(3-Methyl-pyrazin-2-yloxy)-pyridin-2(1H)-one | Features a pyridine ring instead of piperidine | May exhibit distinct biological activities related to its heterocyclic structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.